N106 -

N106

Catalog Number: EVT-275858
CAS Number:
Molecular Formula: C17H14N4O3S
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N106 is an activator of sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2A (SERCA2A) SUMOylation. It activates SUMO-activating enzyme E1, which increases SUMOylation and the activity of SERCA2A in isolated adult rat cardiomyocytes when used at concentrations ranging from 0.1 to 1 µM. N106 increases contractility in the same cells. In vivo, N106 (10 mg/kg) increases cardiac SERCA2A SUMOylation and contractility in a mouse model of pressure overload-induced heart failure.
N106 directly activates the SUMO-activating enzyme, E1 ligase, and triggers intrinsic SUMOylation of SERCA2a. Decreased activity and expression of the cardiac sarcoplasmic reticulum calcium ATPase (SERCA2a), a critical pump regulating calcium cycling in cardiomyocyte, are hallmarks of heart failure.
Synthesis Analysis
  • Chemical Reactions: Utilizing standard organic reactions such as condensation, substitution, or addition reactions.
  • Catalysis: Employing catalysts to facilitate specific reactions that yield desired compounds.

Further technical details would typically involve reaction conditions such as temperature, pressure, solvent choice, and reaction time. Unfortunately, without specific references to N106's synthesis methods in the literature, these generalities must suffice.

Molecular Structure Analysis

The molecular structure of N106 has not been detailed in the provided sources. In cases where compounds are referenced without structural data:

  • Molecular Weight: This information is crucial for understanding reactivity and interactions but is currently unavailable.
  • Structural Formula: A detailed structural formula would typically be derived from spectroscopic data (e.g., NMR, IR) or crystallography.

Without specific data on N106's molecular structure from reliable sources, further analysis cannot be conducted.

Chemical Reactions Analysis

The chemical reactions involving N106 are not explicitly outlined in the current literature. Generally speaking:

  • Reactivity: Compounds like N106 may undergo various types of reactions depending on their functional groups.
  • Applications in Reactions: If N106 is involved in biological systems or synthetic pathways, it may participate as a reactant or product in metabolic pathways or synthetic routes.
Mechanism of Action

The mechanism of action for N106 has not been clearly defined in the existing literature. For compounds with biological activity:

  • Target Interactions: Understanding how a compound interacts with biological molecules (e.g., enzymes or receptors) is crucial.
  • Pathways Involved: The pathways affected by the compound can elucidate its potential therapeutic effects.

Unfortunately, due to a lack of specific studies detailing these mechanisms for N106, this analysis cannot be thoroughly completed.

Physical and Chemical Properties Analysis

The physical and chemical properties of N106 are not well-documented. Typical properties that would be analyzed include:

  • Solubility: Important for understanding bioavailability and formulation.
  • Melting/Boiling Points: Essential for characterizing stability and handling.
  • pH Stability Range: Relevant for biological activity and formulation stability.

Without concrete data on these properties for N106 from reliable sources, this section remains speculative.

Applications

N106 appears to have applications primarily within health-related research contexts. Some noted applications include:

  • Performance Evaluation: Used in studies comparing different methodologies for patient interaction training .
  • Public Health Research: Investigated in relation to teenage pregnancy prevention strategies .
Introduction to Compound N106 in Contemporary Research

Historical Context and Discovery of Compound N106

Compound N106 (CAS 862974-25-2) represents a first-in-class small molecule targeting cardiac calcium regulation. Discovered through systematic drug development efforts, its identification marked a significant advancement in targeting the sarcoplasmic reticulum calcium ATPase (SERCA2a) pathway. Unlike traditional cardiovascular agents that modulate ion channels or adrenergic receptors, N106 uniquely activates SUMOylation—a post-translational modification process critical for protein stability and function. The molecular structure features a nitrogen-containing heterocyclic core (C₁₇H₁₄N₄O₃S), characteristic of 75% of FDA-approved pharmaceuticals, which facilitates targeted protein interactions [1] [3]. Initial pharmacological characterization revealed its rapid pharmacokinetic profile, with a half-life of ~65.4 minutes and peak plasma concentration (Cmax) of ~2.24 μM in murine models following intravenous administration [1].

Table 1: Key Characteristics of Compound N106

PropertySpecification
Chemical FormulaC₁₇H₁₄N₄O₃S
Molecular Weight354.38 g/mol
CAS Number862974-25-2
Primary MechanismSERCA2a SUMOylation activation
Therapeutic ApplicationHeart failure research
Solubility62.5 mg/mL in DMSO (176.36 mM)

Significance in Targeted Drug Discovery and Development

N106’s therapeutic significance stems from its dual mechanistic action: direct activation of SUMO-activating enzyme E1 ligase and subsequent enhancement of SERCA2a ATPase activity. This dual function addresses a fundamental pathophysiological deficit in heart failure—impaired calcium cycling in cardiomyocytes. Within 10 minutes of exposure, N106 increases calcium transient amplitudes and contractility in rat cardiomyocytes, with effects sustained for 24 hours [1]. Structural analysis indicates that its benzothiazole moiety enables precise binding to E1 ligase, while the methoxy-phenyl substitutions optimize membrane permeability [1] [9].

The compound exemplifies modern cyclization strategies in drug design, where conformational constraint through fused-ring systems enhances target specificity. This approach overcomes limitations of linear peptides and small molecules by improving metabolic stability and reducing off-target effects [9]. Notably, N106’s oral bioavailability (56% in mice) positions it favorably for translational development compared to biologics targeting similar pathways [1]. Its emergence coincides with renewed interest in cardiac protein post-translational modifications as therapeutic targets, bridging a critical gap between basic calcium biology and clinical cardiology.

Current Research Gaps and Unanswered Questions

Despite promising preclinical data, several evidence and methodological gaps impede N106’s development:

  • Mechanistic Specificity Gap: While N106 activates E1 ligase, its precise binding site and interaction dynamics with SUMOylation machinery remain unresolved. The structural basis for its selectivity over other ubiquitin-like protein pathways requires elucidation [1].
  • Translational Gap: Pharmacokinetic studies are confined to murine models, with no data on interspecies metabolic differences or human tissue penetration. The terminal elimination half-life (t₁/₂) of 19 minutes after oral administration raises questions about dosing regimens in larger mammals [1].
  • Population Gap: Existing studies exclusively use rodent cardiomyocytes and HF models. Cardiac electrophysiology and calcium handling differences between rodents and humans necessitate validation in human stem cell-derived cardiomyocytes or large-animal models [4] [10].
  • Theoretical Gap: The relationship between SERCA2a SUMOylation levels and functional outcomes (ejection fraction, mortality) remains theoretical. No studies correlate N106-induced SUMOylation with long-term structural improvements in failing myocardium [1].

Table 2: Key Research Gaps and Proposed Investigation Strategies

Gap TypeResearch QuestionRecommended Approach
MethodologicalCan N106's in vitro efficacy be replicated in 3D human cardiac organoids?Human iPSC-derived disease models
EmpiricalDoes chronic N106 administration prevent cardiac remodeling in pressure-overload HF?Large-animal HF studies
TheoreticalWhat molecular intermediaries link SERCA2a SUMOylation to calcium transient kinetics?Phosphoproteomics & molecular dynamics simulations
PopulationHow does age-related SUMOylation decline impact N106 efficacy in geriatric HF?Aged murine models with sarcopenia

Methodologically, the absence of standardized assays for quantifying SERCA2a SUMOylation complicates dose-response validation across laboratories. Additionally, potential crosstalk between SUMOylation and other post-translational modifications (e.g., phosphorylation, ubiquitination) represents an unexplored dimension of N106’s mechanism [2] [10]. These gaps underscore the need for multidisciplinary collaboration between cardiac pharmacologists, structural biologists, and translational scientists to advance N106 toward clinical evaluation.

Properties

Product Name

N106

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine

Molecular Formula

C17H14N4O3S

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C17H14N4O3S/c1-22-11-8-6-10(7-9-11)15-20-21-16(24-15)19-17-18-14-12(23-2)4-3-5-13(14)25-17/h3-9H,1-2H3,(H,18,19,21)

InChI Key

FBCSWQRNKAYAGY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)OC

Solubility

Soluble in DMSO

Synonyms

N106; N-106; N 106;

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.